![molecular formula C16H20N2O4 B12538476 (E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine] CAS No. 143029-16-7](/img/structure/B12538476.png)
(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine] is an organic compound characterized by its unique structure, which includes furan rings and imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine] typically involves the reaction of ethane-1,2-diol with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux to ensure complete reaction. The imine formation is facilitated by the presence of an acid catalyst, such as p-toluenesulfonic acid, which promotes the condensation reaction between the aldehyde and the amine groups.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E,E)-N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine] undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E,E)-N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its ability to form stable imine linkages.
Mechanism of Action
The mechanism of action of (E,E)-N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine] involves its interaction with various molecular targets. The imine groups can form reversible covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects. Additionally, the furan rings can participate in π-π stacking interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]: Lacks the (E,E) configuration, leading to different stereochemistry and potentially different reactivity.
N,N’-[Propane-1,3-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]: Contains a propane linker instead of ethane, affecting the compound’s flexibility and reactivity.
Uniqueness
(E,E)-N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine] is unique due to its specific (E,E) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
143029-16-7 |
|---|---|
Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[2-[2-[2-(furan-2-ylmethylideneamino)ethoxy]ethoxy]ethyl]methanimine |
InChI |
InChI=1S/C16H20N2O4/c1-3-15(21-7-1)13-17-5-9-19-11-12-20-10-6-18-14-16-4-2-8-22-16/h1-4,7-8,13-14H,5-6,9-12H2 |
InChI Key |
ZBLQCAFXNJHPDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=NCCOCCOCCN=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


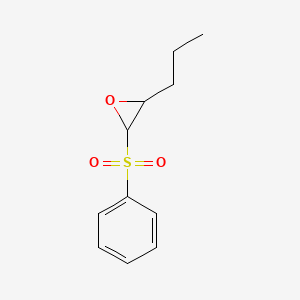
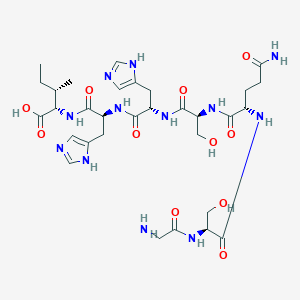
![(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538412.png)
![Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)-](/img/structure/B12538413.png)
![(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12538414.png)
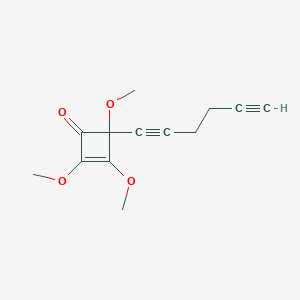
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine](/img/structure/B12538424.png)
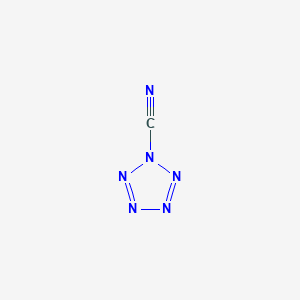
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol](/img/structure/B12538452.png)
![6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one](/img/structure/B12538456.png)
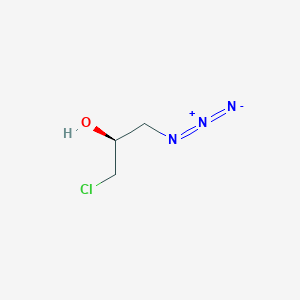
![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)
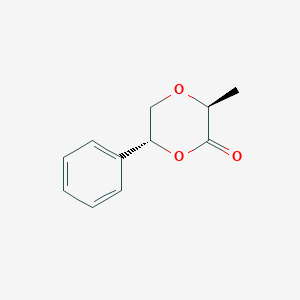
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)
